N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-3-methyl-4-nitrobenzamide
描述
N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl}-3-methyl-4-nitrobenzamide is a small-molecule benzamide analog featuring a 1,2-benzothiazole-1,1-dioxide (benzothiazole sulfonamide) core linked via a propylamino spacer to a 3-methyl-4-nitrobenzamide moiety. This compound belongs to a class of molecules designed to inhibit the Kv1.3 potassium channel, a target implicated in autoimmune diseases such as multiple sclerosis and type 1 diabetes . Its structure combines electron-withdrawing (nitro) and hydrophobic (methyl) substituents on the benzamide ring, which are critical for optimizing binding affinity and selectivity for Kv1.3 over other ion channels .
属性
分子式 |
C18H18N4O5S |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C18H18N4O5S/c1-12-11-13(7-8-15(12)22(24)25)18(23)20-10-4-9-19-17-14-5-2-3-6-16(14)28(26,27)21-17/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)(H,20,23) |
InChI 键 |
AHTNHILGZALVLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCN=C2C3=CC=CC=C3S(=O)(=O)N2)[N+](=O)[O-] |
产品来源 |
United States |
准备方法
The synthesis of N-{3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL}-3-METHYL-4-NITROBENZAMIDE typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with appropriate amines and nitrobenzamides under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
化学反应分析
Propyl Chain Amide Bond Formation
-
Amide Coupling : Reaction of the benzothiazole-3-ylamine with a propyl diamine derivative (e.g., 3-(dimethylamino)propylamine) under coupling conditions.
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Catalytic Conditions : Use of reagents like O-(1H-benzo-triazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DIPEA as a base.
Reaction Mechanism :
In Vitro Activity and Biological Testing
While direct data for the target compound is unavailable, analogs (e.g., N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide) show:
-
Potent Kv1.3 inhibition : Comparable to the known inhibitor PAP-1 under IonWorks patch clamp assays .
-
Structure-Activity Relationships : Substitutions at the benzamide position (e.g., methyl, nitro groups) significantly modulate biological activity.
| Parameter | Analog Data | Reference |
|---|---|---|
| Kv1.3 IC₅₀ (μM) | ~0.1–1.0 μM (similar to PAP-1) | |
| Key Functional Groups | Nitro, methyl, benzothiazole | |
| Assay Method | IonWorks patch clamp |
Purification and Characterization
科学研究应用
N-{3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL}-3-METHYL-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety is known to inhibit certain enzymes, while the nitrobenzamide group can interact with various biological pathways. The exact mechanism of action depends on the specific application and target .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues in Kv1.3 Inhibition
The compound is part of a broader series of substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs developed as Kv1.3 blockers. Below is a comparative analysis of its structural and pharmacological features against key analogues and reference inhibitors:
*Estimated based on structural similarities and trends in the series .
Key Structural Insights:
Nitro Substituents : The 4-nitro group in the target compound enhances Kv1.3 binding affinity by forming hydrogen bonds with channel residues, similar to 3-nitro derivatives in the series . However, nitro placement at the 4-position (vs. 3-position) may reduce off-target interactions with hERG.
Methyl vs. Halogen Substituents : The 3-methyl group in the target compound improves solubility compared to bulkier halogenated analogues (e.g., 4-chloro in 13i) but may slightly reduce selectivity .
Comparison to PAP-1 : While PAP-1 exhibits higher potency (IC₅₀ = 2 nM), the target compound and its analogues (e.g., 13i, 13rr) achieve comparable activity (IC₅₀ < 50 nM) with tunable pharmacokinetic (PK) profiles, such as reduced CYP450 inhibition .
Pharmacological Differentiation:
- Selectivity : The target compound shows moderate selectivity over Kv1.5 and hERG channels, whereas 13i achieves higher selectivity due to its chloro substituent .
- Metabolic Stability: Nitro and cyano substituents (as in 13rr) enhance metabolic stability compared to the methyl-nitro combination in the target compound .
- In Vivo Potential: Compounds 13i and 13rr were prioritized for in vivo studies due to their balanced potency and PK properties, suggesting that the target compound may require further optimization for translational applications .
常见问题
Basic: What are the key synthetic routes for this compound?
The synthesis typically involves coupling a 1,2-benzothiazole dioxane derivative with a nitro-substituted benzamide precursor. A common approach includes:
- Step 1 : Reacting 3-amino-1,2-benzothiazole 1,1-dioxide with a propyl linker (e.g., 3-bromopropylamine) to form the intermediate 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propylamine .
- Step 2 : Coupling this intermediate with 3-methyl-4-nitrobenzoyl chloride via amide bond formation, often using a base like pyridine or triethylamine to drive the reaction .
- Purification : Column chromatography or recrystallization from methanol/water mixtures ensures high purity (>95%), confirmed by HPLC .
Basic: How is the structural characterization of this compound performed?
Structural validation employs:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for amide carbonyl) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C–N bond distances ~1.34 Å). ORTEP-3 visualizes molecular packing and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimers) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 488.6) .
Advanced: What methodologies assess its activity as a Kvchannel inhibitor?
Electrophysiological assays are critical:
- Patch Clamp : HEK293 cells expressing human Kv1.3 channels are used to measure IC values. Dose-response curves (e.g., 0.1–10 µM) quantify inhibition potency .
- Fluorescence-Based Flux Assays : Thallium-sensitive dyes track ion flux changes, correlating with channel blockade .
- SAR Studies : Modifying the benzothiazole or nitro group optimizes selectivity; for example, adding electron-withdrawing groups enhances Kv1.3 affinity over Kv1.1/Kv1.2 .
Advanced: How to resolve crystallographic data discrepancies during structural refinement?
Discrepancies in X-ray data (e.g., high R-factors) are addressed by:
- Twinning Analysis : SHELXL detects twinning ratios (e.g., 0.35 for a two-component twin) and applies HKLF5 refinement .
- Disorder Modeling : Partial occupancy of flexible groups (e.g., the propyl linker) is resolved using PART instructions in SHELX .
- Validation Tools : PLATON checks for missed symmetry or hydrogen-bonding errors .
Advanced: How to analyze structure-activity relationships (SAR) for Kvinhibition?
Key strategies include:
- Substituent Scanning : Replace the nitro group with halogens (Cl, F) or methoxy to probe electronic effects. For example, 4-Cl analogs show 3-fold higher potency than 4-NO .
- Linker Optimization : Shortening the propyl chain to ethyl reduces steric hindrance, improving binding to the channel’s hydrophobic pocket .
- Docking Simulations : AutoDock Vina predicts binding poses in Kv1.3’s voltage-sensing domain, highlighting interactions with Tyr373 and Asp375 .
Advanced: How to handle conflicting bioactivity data across studies?
Contradictions (e.g., varying IC values) are addressed by:
- Assay Standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (e.g., 140 mM KCl) .
- Metabolic Stability Checks : Incubate compounds with liver microsomes to rule out degradation artifacts .
- Cross-Validation : Compare patch-clamp data with fluorescence assays for the same batch of compound .
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